molecular formula C19H23NO2 B5199744 N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide

N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide

Cat. No.: B5199744
M. Wt: 297.4 g/mol
InChI Key: URMHKDZLZXIPJK-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide is an organic compound with the molecular formula C19H23NO2 It is a benzamide derivative, characterized by the presence of a butan-2-yl group attached to the phenyl ring and an ethoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(butan-2-yl)aniline+2-ethoxybenzoyl chlorideThis compound+HCl\text{4-(butan-2-yl)aniline} + \text{2-ethoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(butan-2-yl)aniline+2-ethoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide can be compared with other benzamide derivatives such as:

  • N-(4-methoxyphenyl)-2-ethoxybenzamide
  • N-(4-chlorophenyl)-2-ethoxybenzamide
  • N-(4-fluorophenyl)-2-ethoxybenzamide

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique butan-2-yl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-10-12-16(13-11-15)20-19(21)17-8-6-7-9-18(17)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMHKDZLZXIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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